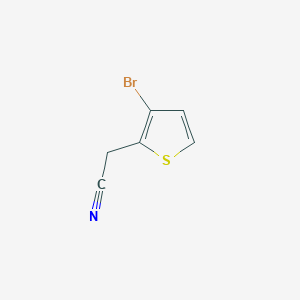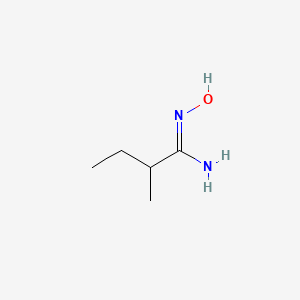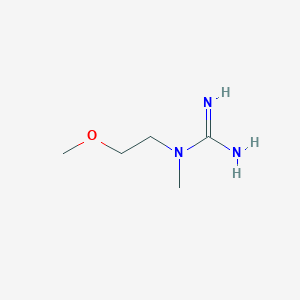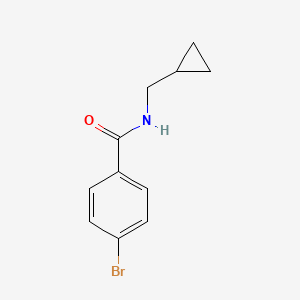
4-Bromo-N-cyclopropylmethylbenzamide
Overview
Description
4-Bromo-N-cyclopropylmethylbenzamide (4-BCMB) is an organic compound that has been studied for its potential applications in various scientific research fields. 4-BCMB is a cyclic amide derivative of 4-bromobenzonitrile, and it has a molecular formula of C9H9BrN2O. 4-BCMB has been studied for its potential use in organic synthesis, drug discovery, and various biochemical and physiological research applications.
Scientific Research Applications
4-Bromo-N-cyclopropylmethylbenzamide has been studied for its potential use in various scientific research fields. It has been used in organic synthesis as a reagent for the preparation of various organic compounds. 4-Bromo-N-cyclopropylmethylbenzamide has also been studied as a potential drug discovery tool, as it has been shown to bind to certain proteins and enzymes that are involved in various biological pathways. Additionally, 4-Bromo-N-cyclopropylmethylbenzamide has been studied for its potential use in biochemical and physiological research applications.
Mechanism of Action
4-Bromo-N-cyclopropylmethylbenzamide has been shown to bind to certain proteins and enzymes involved in various biological pathways. It has been shown to interact with enzymes such as cytochrome P450 and cyclooxygenase, which are involved in the metabolism of drugs and other compounds. Additionally, 4-Bromo-N-cyclopropylmethylbenzamide has been shown to interact with other proteins, such as adenosine receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
4-Bromo-N-cyclopropylmethylbenzamide has been studied for its potential effects on various biochemical and physiological processes. Studies have shown that 4-Bromo-N-cyclopropylmethylbenzamide can inhibit the activity of cytochrome P450 and cyclooxygenase enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 4-Bromo-N-cyclopropylmethylbenzamide has been shown to interact with adenosine receptors, which are involved in the regulation of various physiological processes.
Advantages and Limitations for Lab Experiments
The use of 4-Bromo-N-cyclopropylmethylbenzamide in laboratory experiments has several advantages. First, 4-Bromo-N-cyclopropylmethylbenzamide is relatively easy to synthesize, which makes it a convenient reagent for organic synthesis. Second, 4-Bromo-N-cyclopropylmethylbenzamide has been shown to bind to certain proteins and enzymes, which makes it a useful tool for drug discovery and biochemical and physiological research. Finally, 4-Bromo-N-cyclopropylmethylbenzamide is relatively inexpensive, which makes it a cost-effective reagent for laboratory experiments.
Despite these advantages, there are some limitations to using 4-Bromo-N-cyclopropylmethylbenzamide in laboratory experiments. First, 4-Bromo-N-cyclopropylmethylbenzamide is a relatively new compound, and thus, there is still much to be learned about its potential effects on biochemical and physiological processes. Second, 4-Bromo-N-cyclopropylmethylbenzamide can be toxic in high concentrations, and thus, it must be handled with caution in the laboratory.
Future Directions
Given the potential applications of 4-Bromo-N-cyclopropylmethylbenzamide, there are several potential future directions for research. First, further research is needed to better understand the mechanism of action of 4-Bromo-N-cyclopropylmethylbenzamide and its potential effects on biochemical and physiological processes. Second, more research is needed to develop new synthetic methods for the synthesis of 4-Bromo-N-cyclopropylmethylbenzamide. Third, further research is needed to explore the potential applications of 4-Bromo-N-cyclopropylmethylbenzamide in drug discovery and other scientific research fields. Fourth, further research is needed to develop new methods for the safe and effective use of 4-Bromo-N-cyclopropylmethylbenzamide in laboratory experiments. Finally, more research is needed to explore the potential therapeutic applications of 4-Bromo-N-cyclopropylmethylbenzamide.
properties
IUPAC Name |
4-bromo-N-(cyclopropylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-5-3-9(4-6-10)11(14)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMAFPZIYMEZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284506 | |
| Record name | 4-Bromo-N-(cyclopropylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-cyclopropylmethylbenzamide | |
CAS RN |
306745-65-3 | |
| Record name | 4-Bromo-N-(cyclopropylmethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306745-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-(cyclopropylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


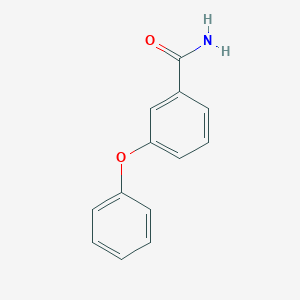





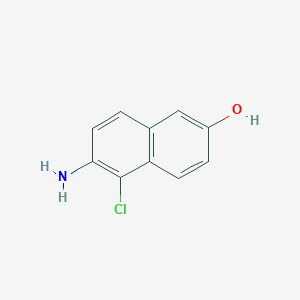
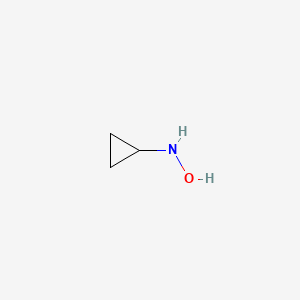
![Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate](/img/structure/B6611462.png)
